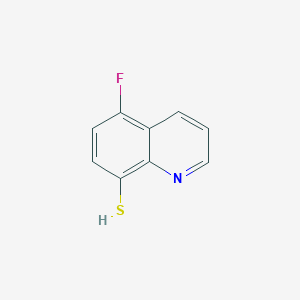
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol is a fluorinated quinoline derivative. This compound is characterized by the presence of two trifluoromethyl groups attached to phenyl rings at the 5 and 7 positions of the quinoline core, and a hydroxyl group at the 8 position. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
Vorbereitungsmethoden
The synthesis of 5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic displacement of halogen atoms or diaza groups, followed by direct fluorination . Industrial production methods may involve the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Analyse Chemischer Reaktionen
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Wissenschaftliche Forschungsanwendungen
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to inhibition of enzyme function or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol include other fluorinated quinolines such as:
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline (Fluoroquine)
- Mefloquine
What sets this compound apart is the presence of two trifluoromethyl groups, which significantly enhance its biological activity and chemical stability compared to other fluorinated quinolines .
Eigenschaften
CAS-Nummer |
648896-57-5 |
|---|---|
Molekularformel |
C23H13F6NO |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
5,7-bis[2-(trifluoromethyl)phenyl]quinolin-8-ol |
InChI |
InChI=1S/C23H13F6NO/c24-22(25,26)18-9-3-1-6-13(18)16-12-17(21(31)20-15(16)8-5-11-30-20)14-7-2-4-10-19(14)23(27,28)29/h1-12,31H |
InChI-Schlüssel |
UMDOAVMZYXXOSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)
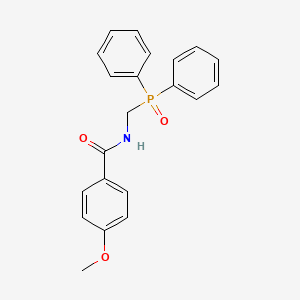
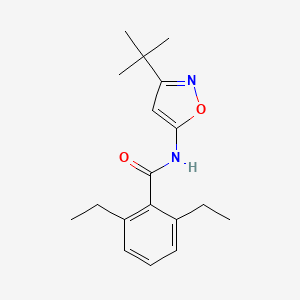
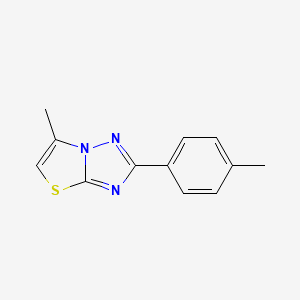
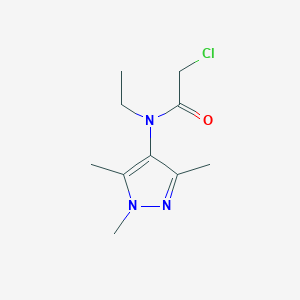
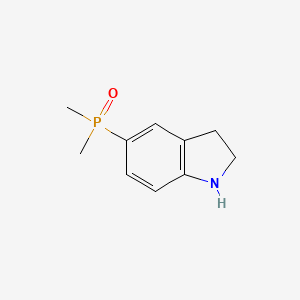
![Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B12900701.png)
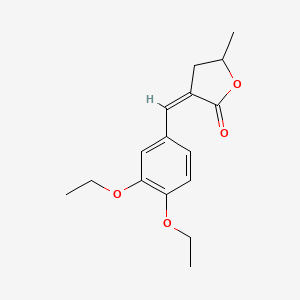
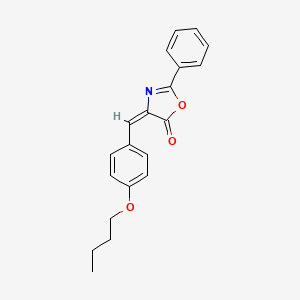
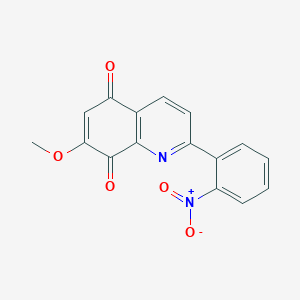
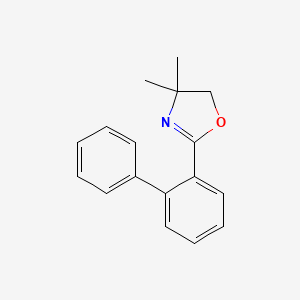
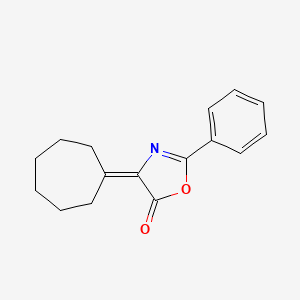
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
